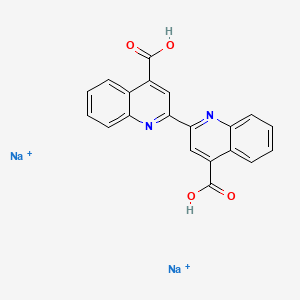

Disodium 2-(4-carboxyquinolin-2-yl)quinoline-4-carboxylic acid

Description

Disodium bicinchoninic acid, also known as disodium [2,2’-biquinoline]-4,4’-dicarboxylate, is an organic compound with the formula C20H10N2Na2O4. It is a weak acid composed of two carboxylated quinoline rings. This compound is widely used in biochemical assays, particularly in the bicinchoninic acid assay, which is employed to determine the total concentration of protein in a solution .

Properties

Molecular Formula |

C20H12N2Na2O4+2 |

|---|---|

Molecular Weight |

390.3 g/mol |

IUPAC Name |

disodium;2-(4-carboxyquinolin-2-yl)quinoline-4-carboxylic acid |

InChI |

InChI=1S/C20H12N2O4.2Na/c23-19(24)13-9-17(21-15-7-3-1-5-11(13)15)18-10-14(20(25)26)12-6-2-4-8-16(12)22-18;;/h1-10H,(H,23,24)(H,25,26);;/q;2*+1 |

InChI Key |

AUPXFICLXPLHBB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=N2)C3=NC4=CC=CC=C4C(=C3)C(=O)O)C(=O)O.[Na+].[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Disodium bicinchoninic acid is synthesized through the reaction of bicinchoninic acid with sodium hydroxide. The reaction typically involves dissolving bicinchoninic acid in an aqueous solution of sodium hydroxide, followed by crystallization to obtain the disodium salt. The reaction conditions include maintaining a specific pH and temperature to ensure complete conversion and high yield .

Industrial Production Methods

In industrial settings, the production of disodium bicinchoninic acid involves large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pH, and concentration of reactants to achieve consistent quality and purity. The final product is then purified through crystallization and filtration techniques .

Chemical Reactions Analysis

Types of Reactions

Disodium bicinchoninic acid primarily undergoes complexation reactions, where it forms complexes with metal ions. One of the most notable reactions is its interaction with cuprous ions (Cu+), forming a purple-colored complex that strongly absorbs light at 562 nm .

Common Reagents and Conditions

The common reagents used in reactions involving disodium bicinchoninic acid include copper(II) sulfate, sodium carbonate, and sodium bicarbonate. The reactions are typically carried out in alkaline conditions, with a pH around 11.25 .

Major Products Formed

The major product formed from the reaction of disodium bicinchoninic acid with cuprous ions is a purple water-soluble complex. This complex is used as an indicator in protein quantification assays .

Scientific Research Applications

Disodium bicinchoninic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which disodium bicinchoninic acid exerts its effects involves the reduction of copper(II) ions to copper(I) ions by protein molecules. The reduced copper(I) ions then form a complex with disodium bicinchoninic acid, resulting in a purple-colored complex. The intensity of the color is directly proportional to the protein concentration in the sample .

Comparison with Similar Compounds

Similar Compounds

Bicinchoninic acid: The free acid form of disodium bicinchoninic acid, which also forms complexes with metal ions but is less soluble in water.

2,2’-Biquinoline-4,4’-dicarboxylic acid: Another name for bicinchoninic acid, highlighting its structural similarity.

Uniqueness

Disodium bicinchoninic acid is unique due to its high solubility in water and its ability to form stable, intensely colored complexes with cuprous ions. This makes it particularly useful in protein quantification assays, where accurate and sensitive detection is crucial .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.